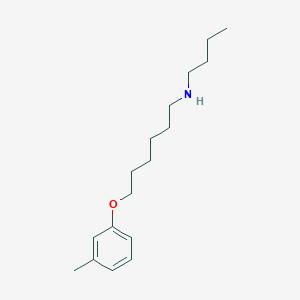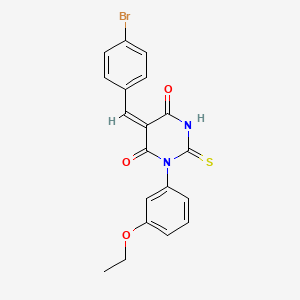![molecular formula C17H24N2O B5122597 4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5122597.png)
4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and pharmacological properties. This compound is commonly referred to as DMH1 and has been found to have selective inhibitory effects on BMP (bone morphogenetic protein) signaling pathways.
Wirkmechanismus
DMH1 selectively inhibits BMP signaling pathways by binding to the type I receptors of BMPs, specifically ALK2, ALK3, and ALK6. This binding prevents the activation of downstream signaling pathways, which leads to the inhibition of cell growth and differentiation.
Biochemical and Physiological Effects:
DMH1 has been found to have various biochemical and physiological effects. In vitro studies have shown that DMH1 can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, DMH1 has been found to promote the differentiation of mesenchymal stem cells into osteoblasts by upregulating the expression of osteogenic markers.
Vorteile Und Einschränkungen Für Laborexperimente
DMH1 has several advantages for lab experiments. It is a selective inhibitor of BMP signaling pathways, which allows for the study of the specific effects of BMP signaling on cell growth and differentiation. In addition, DMH1 has been found to have low toxicity and can be used at low concentrations. However, DMH1 has some limitations, including its low solubility in water and its instability in solution.
Zukünftige Richtungen
There are several future directions for the study of DMH1. One potential direction is the development of DMH1 analogs that have improved solubility and stability. Another potential direction is the study of the effects of DMH1 on BMP signaling in different cell types and tissues. Furthermore, the potential therapeutic applications of DMH1 in the treatment of various diseases, including cancer and bone disorders, should be further explored.
Synthesemethoden
DMH1 can be synthesized using a multistep process that involves the reaction of 2,3-dimethylphenol with 1-bromobutane to form 4-(2,3-dimethylphenoxy)butyl bromide. The resulting compound is then reacted with 3,5-dimethyl-1H-pyrazole to form DMH1. The purity of the compound can be improved by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
DMH1 has been found to have potential therapeutic applications in the treatment of cancer, cardiovascular diseases, and bone disorders. Studies have shown that DMH1 can selectively inhibit BMP signaling pathways, which play a crucial role in the regulation of cell growth and differentiation. DMH1 has been found to inhibit the growth of various cancer cell lines, including breast cancer, pancreatic cancer, and prostate cancer. In addition, DMH1 has been found to promote the differentiation of mesenchymal stem cells into osteoblasts, which can potentially be used to treat bone disorders such as osteoporosis.
Eigenschaften
IUPAC Name |
4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-12-8-7-10-17(13(12)2)20-11-6-5-9-16-14(3)18-19-15(16)4/h7-8,10H,5-6,9,11H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKVYPBANGBVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCC2=C(NN=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5122522.png)
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea](/img/structure/B5122526.png)
![diethyl 5-{[4-(4-chlorophenoxy)butanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5122529.png)


![2-chloro-6-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5122549.png)
![5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5122551.png)


![3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5122581.png)
![(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5122583.png)
![3,3'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoic acid](/img/structure/B5122590.png)
![1-(2,3-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5122594.png)
